molecular formula C12H16OS B8077293 5-(4-Methylphenyl)sulfanylpentanal

5-(4-Methylphenyl)sulfanylpentanal

Cat. No.: B8077293
M. Wt: 208.32 g/mol
InChI Key: ZQCZEJFTUYEHIL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)sulfanylpentanal is a chemical compound with unique properties and applications in various scientific fields

Chemical Reactions Analysis

5-(4-Methylphenyl)sulfanylpentanal undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions vary depending on the desired outcome. .

Scientific Research Applications

5-(4-Methylphenyl)sulfanylpentanal has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5-(4-Methylphenyl)sulfanylpentanal can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison reveals that this compound has distinct advantages in terms of its reactivity, stability, and versatility in various applications .

Conclusion

This compound is a versatile and valuable compound with numerous applications in scientific research and industry

Properties

IUPAC Name

5-(4-methylphenyl)sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-9H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCZEJFTUYEHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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